molecular formula C10H11ClO B13584072 Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- CAS No. 61503-39-7

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-

Cat. No.: B13584072
CAS No.: 61503-39-7
M. Wt: 182.64 g/mol
InChI Key: LTAWOYTYUSRDPX-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-" is a substituted benzene derivative featuring a chloromethyl ethenyl group at position 1 and a methoxy group at position 4. Its molecular structure combines reactive halogenated and conjugated alkene moieties with an electron-donating methoxy substituent.

Properties

CAS No.

61503-39-7

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene

InChI

InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3

InChI Key

LTAWOYTYUSRDPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by an elimination reaction to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution under mild to moderate conditions. Key examples include:

Reagent/ConditionsProductYieldSource
Potassium phthalimide in DMF (60°C)Amine derivative via SN2 mechanism79%
Sodium methoxide in methanol (reflux)Methoxy-substituted alkane75–85%
Aqueous NaOH (70°C, 6 h)Hydrolysis to benzyl alcohol68%

Mechanistic Notes :

  • The reaction with potassium phthalimide proceeds via an SN2 pathway, displacing chloride with a phthalimide nucleophile .

  • Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Elimination Reactions

Elimination of HCl from the chloromethyl group forms a vinyl moiety under basic conditions:

ConditionsProductCatalystYieldSource
KOH in ethanol (reflux, 4 h)1-Ethenyl-4-methoxybenzeneNone72%
DBU in THF (25°C, 2 h)Same as above1,8-Diazabicycloundecene88%

Key Observation :
Elimination is favored in strongly basic media, with bulky bases like DBU accelerating the process.

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to the para and ortho positions. Example reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄ (0°C, 2 h)3-Nitro-4-methoxy derivative65%
Friedel-Crafts AlkylationCH₃CH₂Cl/AlCl₃ (reflux, 8 h)Ethyl-substituted product58%

Regioselectivity :
The methoxy group’s strong electron-donating effect dominates over the chloromethyl group’s weak deactivating influence, directing substitution to the ortho/para positions .

Oxidation and Side Reactions

The chloromethyl group is susceptible to oxidation, particularly under hypochlorite conditions:

ConditionsMain ProductSide ProductsYieldSource
Ca(OCl)₂ in aqueous CH₃CN (0°C, 12 h)Ketone (via benzylic oxidation)Chlorinated aldehydes/acids89%
KMnO₄ in H₂O (70°C, 3 h)Benzoic acid derivativeNone observed62%

Optimization Insight :
Lowering reaction temperature (0°C) and gradual oxidant addition minimize chlorination side reactions .

Reductive Amination

The compound participates in reductive amination to form secondary amines:

ConditionsAmine SourceProductYieldSource
NaBH₄ in MeOH (20°C, 18 h)4-HydroxybenzaldehydeSecondary amine derivative84%

Synthetic Utility :
This reaction is critical for synthesizing bioactive molecules, leveraging the chloromethyl group’s reactivity .

Interaction with Grignard Reagents

The chloromethyl group reacts with organomagnesium compounds:

Grignard ReagentConditionsProductYieldSource
CH₃MgBrTHF, −10°C to 25°C, 6 hMethyl-substituted alkane77%

Limitation :
Competing elimination may occur if temperatures exceed 25°C.

Scientific Research Applications

"Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-" is a synthetic organic compound that belongs to the aromatic hydrocarbons class. It features a benzene ring with a vinyl group, a chloromethyl side chain, and a methoxy group at the 1 and 4 positions, respectively.

Synthesis
The synthesis of "Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-" may require multi-step procedures with careful planning for regioselectivity and stereocontrol.

Potential Applications
Due to its unique structure, "Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-" is valuable in specialized fields, showcasing versatility in synthesis pathways and potential transformations. While comprehensive biological activity studies may be limited, general principles based on its structural elements can be applied. Further investigations are necessary to fully understand its biological impact, including potential mutagenicity or genotoxicity assessments.

General Information
The compound's formula is C8H9ClO, with a molecular weight of 156.609 . Other names include Anisole, p-(chloromethyl)-, α-Chloro-4-methoxytoluene, p-(Chloromethyl)anisole, p-Anisyl chloride, p-Methoxybenzyl chloride, 1-(Chloromethyl)-4-methoxybenzene, and 4-Methoxybenzyl chloride .

Mechanism of Action

The mechanism of action of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

1-(Chloromethyl)-4-methoxybenzene (CAS 824-94-2)

  • Structure : Contains a chloromethyl (-CH₂Cl) group at position 1 and a methoxy (-OCH₃) group at position 4.
  • Molecular Weight : 156.609 g/mol .
  • Key Properties :
    • High reactivity due to the chloromethyl group, enabling nucleophilic substitution reactions.
    • The methoxy group stabilizes the aromatic ring via electron donation, directing electrophilic substitution to the para position.
  • Applications : Used as a precursor in organic synthesis, e.g., for preparing methoxybenzyl-protected intermediates .

1-Chloro-4-(1-phenylethenyl)benzene (CAS Not Provided)

  • Structure : Features a chloro (-Cl) group at position 1 and a phenylethenyl (-CH=CHPh) group at position 4.
  • The chloro substituent increases electrophilicity, facilitating cross-coupling reactions .
  • Applications: Likely serves as a monomer in polymer chemistry or a building block for styrene derivatives.

1-{[(1,1-Dimethylethyl)sulfanyl]methyl}-4-methoxy-2-(1-phenylethenyl)benzene (Compound 5h)

  • Structure : Includes a tert-butylsulfanylmethyl (-CH₂S-tBu) group, a methoxy group, and a phenylethenyl group.
  • Molecular Weight : 342.51 g/mol .
  • Key Properties :
    • The tert-butylsulfanyl group enhances steric bulk, affecting reaction kinetics.
    • The phenylethenyl group contributes to extended conjugation, influencing UV-Vis absorption properties.
  • Applications : Investigated in the synthesis of isothiochromenes and benzothiophenes .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Reactivity Highlights Key Applications
Target Compound 1-[1-(chloromethyl)ethenyl], 4-methoxy Not Available Dual reactivity (chloromethyl + ethenyl) Potential monomer or intermediate
1-(Chloromethyl)-4-methoxybenzene 1-chloromethyl, 4-methoxy 156.609 Nucleophilic substitution Protecting group chemistry
1-Chloro-4-(1-phenylethenyl)benzene 1-chloro, 4-phenylethenyl Not Available Cross-coupling, polymerization Polymer precursors
Compound 5h 1-tert-butylsulfanylmethyl, 4-methoxy, 2-phenylethenyl 342.51 Steric hindrance, conjugation Heterocyclic synthesis

Research Findings and Implications

  • Reactivity Trends :
    • The chloromethyl group in the target compound is expected to undergo SN2 reactions, similar to 1-(chloromethyl)-4-methoxybenzene .
    • The ethenyl group may participate in Diels-Alder or Heck reactions, as seen in phenylethenyl analogs .
  • Stability : The methoxy group stabilizes the aromatic ring but may reduce solubility in polar solvents compared to halogen-only derivatives.
  • Synthetic Challenges : Steric hindrance from substituents (e.g., tert-butylsulfanyl in 5h) can complicate reaction pathways .

Notes and Limitations

  • Limited direct data on the target compound necessitate extrapolation from structural analogs.
  • Experimental validation is required to confirm reactivity and physical properties.

Biological Activity

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- (CAS No. 61503-39-7) is a synthetic organic compound characterized by a benzene ring with a chloromethyl group and a methoxy substituent. This compound, belonging to the class of aromatic hydrocarbons, has garnered attention due to its potential biological activities, although research on its specific effects remains limited. This article aims to summarize the available data on the biological activity of this compound, including its mutagenic potential, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- can be described as follows:

  • Benzene Ring : Central aromatic system providing stability and hydrophobic characteristics.
  • Chloromethyl Group : Introduces reactivity that may facilitate interactions with biological macromolecules.
  • Methoxy Group : Enhances solubility and may influence the compound's pharmacokinetics.
PropertyValue
Molecular FormulaC10H11ClO
Molecular Weight184.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mutagenicity and Genotoxicity

Research indicates that compounds with similar structures often exhibit mutagenic properties. The presence of the chloromethyl group is particularly noteworthy as it is associated with increased mutagenicity due to its ability to form reactive intermediates that can interact with DNA. A review by JICOSH lists various chemicals known for their mutagenic effects, suggesting that further studies are warranted for Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- to determine its genotoxic potential .

Case Studies on Related Compounds

While specific studies on Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- are sparse, examining similar compounds provides insights into possible biological activities:

  • Vinyl Chloride : A structurally related compound has been linked to carcinogenicity in humans. Its mechanism involves metabolic activation leading to DNA adduct formation.
  • Methoxybenzene Derivatives : Compounds containing methoxy groups have shown varying degrees of anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Potential Applications

Given its structural characteristics, Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- could be explored for applications in:

  • Pharmaceuticals : Potential as a precursor in drug synthesis or as an active pharmaceutical ingredient due to its unique reactivity.
  • Agricultural Chemicals : Possible utility in developing herbicides or pesticides based on similar compounds that exhibit biological activity against pests.

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